molecular formula C20H23FO3 B5414980 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No. B5414980
M. Wt: 330.4 g/mol
InChI Key: AKRMJNKLSCBEME-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). This chemical compound has been the subject of extensive research in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves its selective binding to estrogen receptors in breast tissue. This compound acts as an estrogen receptor antagonist, which can block the effects of estrogen on breast tissue. This can lead to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to selectively bind to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells. This compound can also have an effect on bone density and cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its high selectivity for estrogen receptors in breast tissue. This can allow researchers to study the effects of this compound on breast cancer cells specifically. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has the potential for many future applications in the field of medicine. Some possible future directions for research include:
1. Studying the effects of this compound on other types of cancer cells, such as prostate or ovarian cancer cells.
2. Investigating the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy.
3. Exploring the potential use of this compound in the prevention of breast cancer in high-risk individuals.
4. Investigating the effects of this compound on other physiological processes, such as bone density or cholesterol levels.
5. Developing more efficient and cost-effective synthesis methods for this compound to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves several steps. The first step involves the reaction of 2-fluorophenol with 1-bromo-3-chloropropane to form 2-fluoro-1-(3-chloropropyl)phenol. This intermediate is then reacted with sodium hydride and 1-bromo-4-(2-methoxyethoxy)benzene to form 1-[4-(2-methoxyethoxy)phenyl]-2-(2-fluorophenoxy)propane. Finally, this compound is reacted with propargyl bromide to form this compound.

Scientific Research Applications

1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been extensively studied for its potential application in the treatment of breast cancer. This compound works by selectively binding to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRMJNKLSCBEME-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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